Molluscicidal agent-1
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Overview
Description
Molluscicidal agent-1 is a chemical compound used to control mollusk populations, particularly snails, which are intermediate hosts for various parasitic diseases such as schistosomiasis . This compound is essential in preventing the spread of these diseases in endemic regions by targeting and eliminating the snail hosts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Molluscicidal agent-1 involves several synthetic routes. One common method includes the reaction of specific aromatic compounds with halogenating agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that ensure consistent quality and yield . The process involves the careful control of temperature, pressure, and reaction time to optimize the production of the compound . Additionally, purification steps such as recrystallization and distillation are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Molluscicidal agent-1 undergoes various chemical reactions, including:
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various halogenated and nitrated derivatives of this compound, which may exhibit different levels of molluscicidal activity .
Scientific Research Applications
Molluscicidal agent-1 has a wide range of applications in scientific research:
Mechanism of Action
Molluscicidal agent-1 exerts its effects by targeting the nervous system of mollusks . It inhibits the activity of key enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis and death of the snails . The compound also disrupts the energy metabolism of the mollusks by affecting the activity of enzymes like lactate dehydrogenase and nitric oxide synthase .
Comparison with Similar Compounds
Similar Compounds
Niclosamide: A widely used molluscicide with a similar mechanism of action.
Salicylanilide derivatives: Compounds that share structural similarities and exhibit molluscicidal activity.
Quaternary benzo[c]phenanthridine alkaloids: Natural compounds with potent molluscicidal properties.
Uniqueness
Molluscicidal agent-1 is unique due to its high efficacy and low toxicity to non-target organisms compared to other molluscicides . Its ability to target multiple enzymes and disrupt various metabolic pathways makes it a versatile and effective compound for controlling snail populations .
Properties
Molecular Formula |
C53H84O22 |
---|---|
Molecular Weight |
1073.2 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C53H84O22/c1-22-30(56)33(59)36(62)44(69-22)72-39-38(64)40(42(65)66)73-46(41(39)74-43-35(61)31(57)25(55)21-68-43)71-29-12-13-50(6)27(49(29,4)5)11-14-52(8)28(50)10-9-23-24-19-48(2,3)15-17-53(24,18-16-51(23,52)7)47(67)75-45-37(63)34(60)32(58)26(20-54)70-45/h9,22,24-41,43-46,54-64H,10-21H2,1-8H3,(H,65,66)/t22-,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,41+,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1 |
InChI Key |
KJUYGRKBLRHDHL-BDGYRHNBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)O)O)O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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